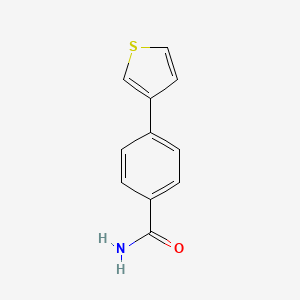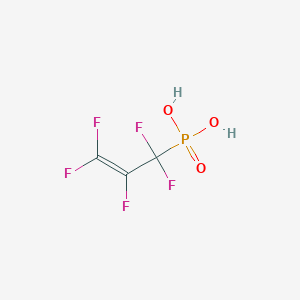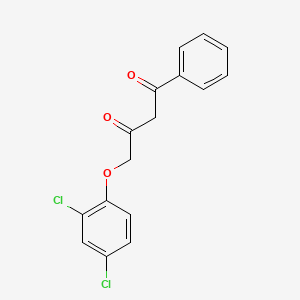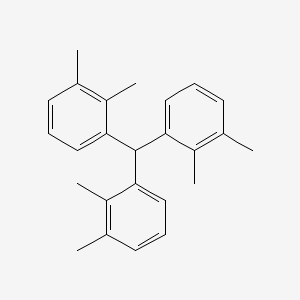![molecular formula C12H11NOS B12553591 4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one CAS No. 143884-46-2](/img/structure/B12553591.png)
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by a fused ring system that includes a thiophene ring and a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The initial step involves the synthesis of a thiophene derivative through cyclization reactions.
Quinoline Ring Formation: The thiophene derivative is then subjected to a series of reactions to form the quinoline ring. This may involve condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The process is scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiophene or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and electrochromic devices.
作用機序
The mechanism of action of 4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one: Lacks the methyl group at the 4-position, resulting in different chemical properties.
4-methylquinoline: Contains a quinoline ring with a methyl group but lacks the thiophene ring.
Thieno[3,2-b]quinoline: Similar fused ring system but without the dihydro structure.
特性
CAS番号 |
143884-46-2 |
|---|---|
分子式 |
C12H11NOS |
分子量 |
217.29 g/mol |
IUPAC名 |
4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9-one |
InChI |
InChI=1S/C12H11NOS/c1-13-9-5-3-2-4-8(9)11(14)12-10(13)6-7-15-12/h2-5H,6-7H2,1H3 |
InChIキー |
TUZCDGMFFBEZOX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)C3=CC=CC=C31)SCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)



![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)

![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
